molecular formula C11H11NO B12349155 5,7-dimethyl-4aH-quinolin-2-one

5,7-dimethyl-4aH-quinolin-2-one

Cat. No.: B12349155
M. Wt: 173.21 g/mol
InChI Key: ZIDXUXNGXVINLM-UHFFFAOYSA-N
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Description

5,7-Dimethyl-4aH-quinolin-2-one is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-4aH-quinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminoacetophenone with ethyl acetoacetate, followed by cyclization in the presence of a strong acid like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-4aH-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5,7-Dimethyl-4aH-quinolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-4aH-quinolin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar structure but lacking the methyl groups.

    4-Hydroxyquinoline: A hydroxylated derivative with different chemical properties.

    2-Methylquinoline: A methylated derivative with a single methyl group.

Uniqueness

5,7-Dimethyl-4aH-quinolin-2-one is unique due to the presence of two methyl groups at specific positions on the quinoline ring. This structural modification can significantly alter its chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

5,7-dimethyl-4aH-quinolin-2-one

InChI

InChI=1S/C11H11NO/c1-7-5-8(2)9-3-4-11(13)12-10(9)6-7/h3-6,9H,1-2H3

InChI Key

ZIDXUXNGXVINLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=O)C=CC2C(=C1)C

Origin of Product

United States

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